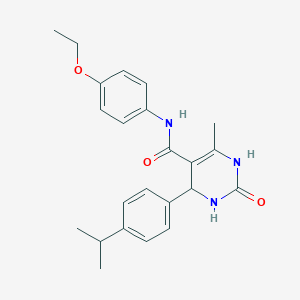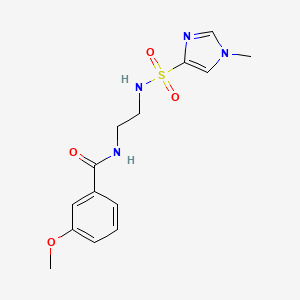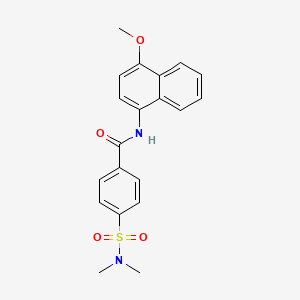
N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22N6O6S and its molecular weight is 510.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Precursors and Heterocyclic Chemistry
- The compound serves as a synthetic precursor in the creation of novel azines, azolotriazines, and other heterocyclic compounds. These include the synthesis of 3-imino-2,3-dihydropyridazines and phenylazopyrido[2,3-d]pyrimidin-4(1H)-one derivatives through reactions with acetonitrile derivatives and aminopyrimidin-4(1H)-one. Such processes underline the compound's utility in diversifying heterocyclic chemical libraries, which are pivotal in drug discovery and development (Sanad & Mekky, 2018).
Molecular Docking and Antibacterial Activity
- The compound has been explored in molecular docking studies to assess interactions with bacterial proteins, contributing to the discovery of novel antibacterial agents. This approach leverages computational chemistry to predict the binding affinities and modes of action of potential therapeutics against bacterial targets, demonstrating the compound's relevance in addressing antimicrobial resistance (Khumar, Ezhilarasi, & Prabha, 2018).
Antimicrobial Susceptibility
- Additionally, the antimicrobial susceptibility of derivatives synthesized from the compound has been tested against both Gram-positive and Gram-negative bacteria. Such studies are crucial in identifying new chemical entities with potential therapeutic applications in treating bacterial infections, thus contributing significantly to the field of infectious diseases (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, which is synthesized from furan-2-yl hydrazine and 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester. The second intermediate is a benzamide derivative, which is synthesized from 4-(morpholinosulfonyl)aniline. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "Furan-2-yl hydrazine", "4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester", "4-(morpholinosulfonyl)aniline", "Peptide coupling reagents" ], "Reaction": [ "Synthesis of pyrazole intermediate: Furan-2-yl hydrazine is reacted with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester in the presence of a suitable base to form the pyrazole intermediate.", "Synthesis of benzamide intermediate: 4-(morpholinosulfonyl)aniline is reacted with a suitable acid chloride or anhydride in the presence of a suitable base to form the benzamide intermediate.", "Coupling of intermediates: The pyrazole and benzamide intermediates are coupled using standard peptide coupling reagents, such as HATU or EDC, to form the final product." ] } | |
Numéro CAS |
1209760-17-7 |
Formule moléculaire |
C23H22N6O6S |
Poids moléculaire |
510.53 |
Nom IUPAC |
N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H22N6O6S/c1-15-13-21(30)26-23(24-15)29-20(14-18(27-29)19-3-2-10-35-19)25-22(31)16-4-6-17(7-5-16)36(32,33)28-8-11-34-12-9-28/h2-7,10,13-14H,8-9,11-12H2,1H3,(H,25,31)(H,24,26,30) |
Clé InChI |
QOVFISWNJGUNSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)
![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)
![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)
![3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2416227.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416228.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2416238.png)
![1-benzyl-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2416239.png)

methanone](/img/structure/B2416242.png)
